2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide
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Overview
Description
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide is a complex organic compound characterized by its imidazotriazine core, phenyl, and mesityl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for preparing this compound involves the following steps:
Formation of the imidazotriazine core: This can be achieved through a multi-step reaction starting from simple precursors such as amines and aldehydes.
Attachment of the phenyl group: This is typically done via aromatic substitution reactions.
Introduction of the mesitylacetamide group: The final step involves acylation to introduce the mesitylacetamide moiety.
Industrial Production Methods
The industrial production of this compound would likely involve scaling up these laboratory procedures, optimizing for yield and purity. Key considerations would include the availability of starting materials, reaction times, and temperatures, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form new functional groups.
Reduction: It can be reduced under suitable conditions to modify its structure.
Substitution: Various substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typical.
Substitution: Electrophilic or nucleophilic substitution can be achieved using reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products of these reactions would vary depending on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide finds applications across multiple disciplines:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level, particularly with enzymes or receptors. Its imidazotriazine core is known to interact with various biological targets, influencing pathways such as signal transduction or metabolic processes. The phenyl and mesityl groups enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dioxo-8-methyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide
2-(3,4-dioxo-8-ethyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide
Highlighting Uniqueness
Compared to similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide stands out due to the presence of the phenyl group. This phenyl group confers distinct physicochemical properties, such as enhanced aromatic stability and increased binding interactions, making it a compound of interest in various applications.
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Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14-11-15(2)19(16(3)12-14)23-18(28)13-27-21(30)20(29)26-10-9-25(22(26)24-27)17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHZLWGENQPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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